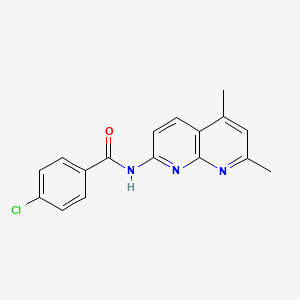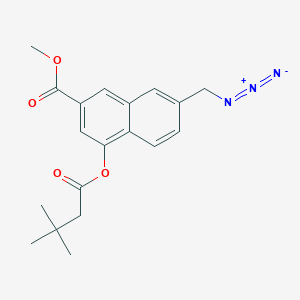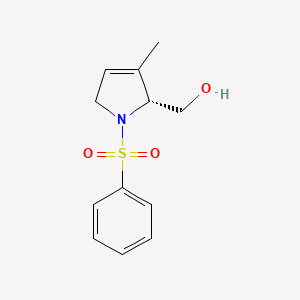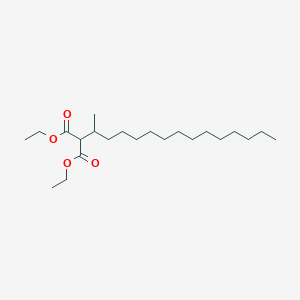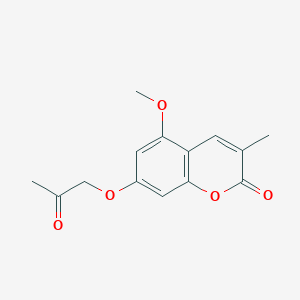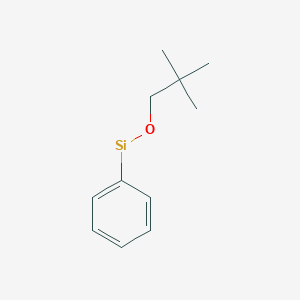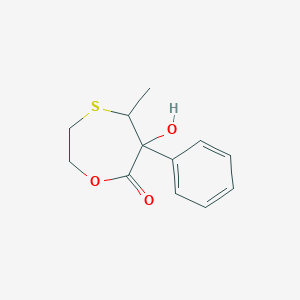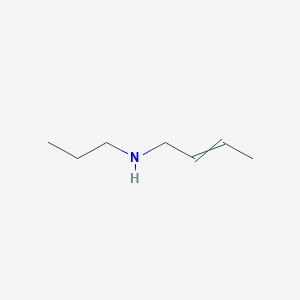methanone CAS No. 185116-59-0](/img/structure/B12566601.png)
[3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-yl](piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a sulfanylideneimidazolidinyl group and a piperidinylmethanone moiety, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with an imidazolidinone derivative under controlled conditions to form the sulfanylideneimidazolidinyl intermediate. This intermediate is then reacted with piperidin-1-ylmethanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidin-1-ylmethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various enzymes and receptors can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfanylideneimidazolidinyl group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific biological targets.
Industry
In industrial applications, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneimidazolidinyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The piperidin-1-ylmethanone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Dimethylamino)phenyl]phenylmethanone: Similar in structure but lacks the sulfanylideneimidazolidinyl group.
[4-Methylphenyl]-1-piperidinylmethanone: Similar in structure but lacks the imidazolidinyl group.
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-1-ylmethanone: Similar but with a bromine substituent instead of a methyl group.
Uniqueness
The uniqueness of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone lies in its combination of the sulfanylideneimidazolidinyl and piperidin-1-ylmethanone moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
185116-59-0 |
|---|---|
Molekularformel |
C16H21N3OS |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[3-(4-methylphenyl)-2-sulfanylideneimidazolidin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-7-14(8-6-13)18-11-12-19(16(18)21)15(20)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
QCXDIGKAQLMLSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(C2=S)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
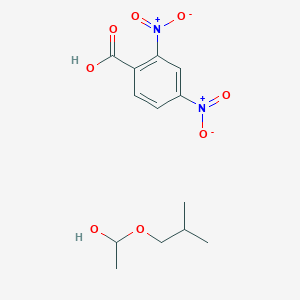
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
